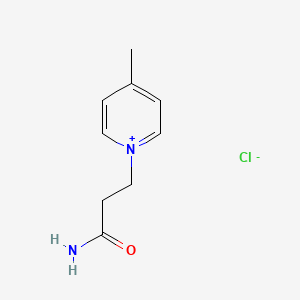
1-(3-Amino-3-oxopropyl)-4-methylpyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methylpyridin-1-yl)propanamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a methyl group at the 4-position and a propanamide group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylpyridin-1-yl)propanamide can be achieved through several methods. One common approach involves the reaction of 4-methylpyridine with a suitable propanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of 3-(4-methylpyridin-1-yl)propanamide may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反应分析
Types of Reactions
3-(4-methylpyridin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
科学研究应用
3-(4-methylpyridin-1-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 3-(4-methylpyridin-1-yl)propanamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Propanamide: A simpler amide with a similar backbone but lacking the pyridine ring.
4-methylpyridine: A related compound with a methyl-substituted pyridine ring but without the propanamide group.
Uniqueness
3-(4-methylpyridin-1-yl)propanamide is unique due to the combination of the pyridine ring and the propanamide group, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not possible with simpler analogs.
属性
CAS 编号 |
33601-78-4 |
|---|---|
分子式 |
C9H13ClN2O |
分子量 |
200.66 g/mol |
IUPAC 名称 |
3-(4-methylpyridin-1-ium-1-yl)propanamide;chloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-8-2-5-11(6-3-8)7-4-9(10)12;/h2-3,5-6H,4,7H2,1H3,(H-,10,12);1H |
InChI 键 |
IVHLVSKCPFMKPN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=[N+](C=C1)CCC(=O)N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


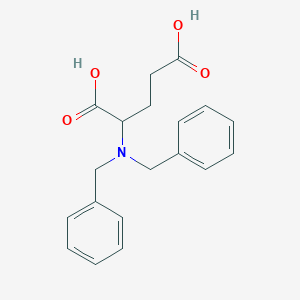
![Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13998602.png)


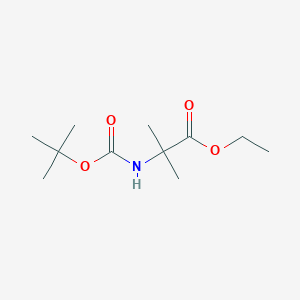
![3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13998613.png)
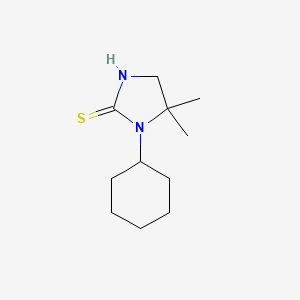

![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)

![3-Phenyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B13998658.png)
![n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide](/img/structure/B13998660.png)
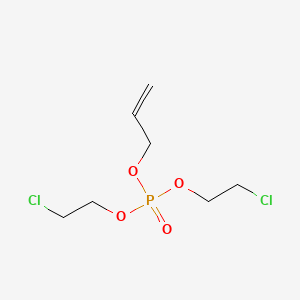
![4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione](/img/structure/B13998669.png)
